CCR3 antagonist 1

Overview

Description

CCR3 antagonist 1 is a potent antagonist of the chemokine receptor CCR3. This compound is primarily used in the research of inflammatory and immunologic diseases. The chemokine receptor CCR3 plays a pivotal role in the recruitment and activation of eosinophils, which are involved in various inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR3 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not disclosed in public literature. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This would include the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

CCR3 antagonist 1 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the functional groups involved .

Scientific Research Applications

CCR3 antagonist 1 has several scientific research applications, including:

Chemistry: Used as a tool to study the chemical properties and reactivity of CCR3 antagonists.

Biology: Employed in research to understand the role of CCR3 in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immunologic diseases, such as asthma and allergic reactions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR3

Mechanism of Action

CCR3 antagonist 1 exerts its effects by binding to the chemokine receptor CCR3, thereby blocking the interaction between CCR3 and its ligands. This inhibition prevents the recruitment and activation of eosinophils, which are key players in inflammatory responses. The molecular targets involved include various chemokines that bind to CCR3, such as CCL11, CCL26, and CCL7 .

Comparison with Similar Compounds

Similar Compounds

SB328437: Another potent CCR3 antagonist, used in studies related to eosinophil recruitment and activation.

YM-344031: An orally active CCR3 antagonist, investigated for its potential in treating allergic inflammation.

Uniqueness

CCR3 antagonist 1 is unique in its high potency and selectivity for the CCR3 receptor. This makes it a valuable tool in research focused on understanding the specific role of CCR3 in various biological processes and diseases. Its effectiveness in blocking CCR3-mediated eosinophil recruitment and activation distinguishes it from other similar compounds .

Biological Activity

CCR3 (C-C chemokine receptor type 3) antagonists are a class of compounds that inhibit the activity of the CCR3 receptor, which plays a crucial role in various inflammatory and immune responses. The compound referred to as "CCR3 antagonist 1" is often identified as UCB35625, a potent antagonist with significant implications in treating eosinophil-mediated disorders, such as asthma and HIV infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

CCR3 antagonists function by blocking the receptor's interaction with its ligands, such as eotaxin and other CC chemokines. This blockade prevents the recruitment and activation of eosinophils, which are implicated in various allergic and inflammatory conditions.

- Key Ligands : Eotaxin, MIP-1α

- Inhibition Mechanism : this compound inhibits chemotaxis in response to eotaxin and MIP-1α, with IC50 values indicating potency (e.g., 93.8 nM for eotaxin) .

Biological Activity Data

Study on Airway Hyperreactivity

A study investigated the effects of this compound on airway hyperreactivity in guinea pigs sensitized with ovalbumin. The results showed that:

- The antagonist prevented antigen-induced clustering of eosinophils around airway nerves.

- While it did not reduce overall eosinophil counts in lung tissues, it inhibited hyperreactivity mediated by increased acetylcholine release from parasympathetic nerve endings .

Study on Periodontal Ligament Cells

Another research highlighted the role of this compound in protecting periodontal ligament cells from senescence:

- Treatment with the antagonist decreased CCL11 expression and increased anti-inflammatory markers, suggesting a potential immunomodulatory effect .

In Vivo Efficacy

Research has demonstrated that oral administration of this compound significantly reduces eosinophil recruitment in animal models of allergic airway inflammation. This effect is dose-dependent, showcasing its potential therapeutic applications in treating asthma and related conditions .

Combination Therapy

Recent studies have explored the use of CCR3 antagonists in combination with chemotherapy agents like 5-fluorouracil (5-FU). The combination resulted in decreased cell viability in resistant gastric cancer cells, indicating that CCR3 antagonism may enhance the efficacy of existing cancer therapies .

Properties

IUPAC Name |

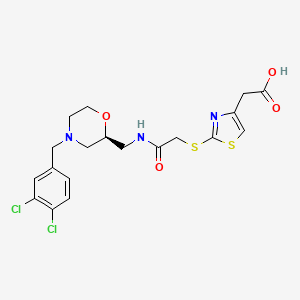

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNXHODSIQDRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.